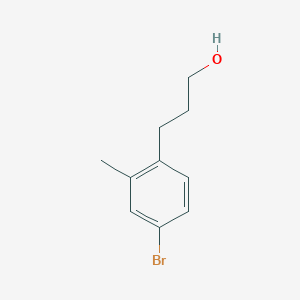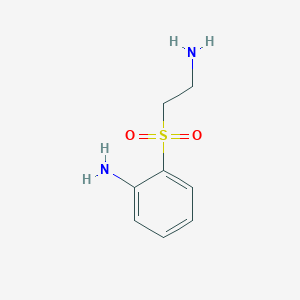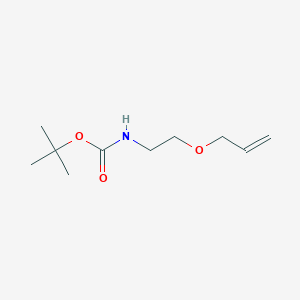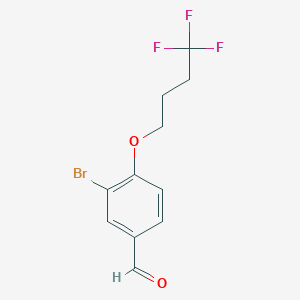![molecular formula C17H13FN2O4 B12065737 5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12065737.png)
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure consisting of a pyridine ring and a pyrrole ring
Vorbereitungsmethoden
The synthesis of 5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a pyridine derivative with a suitable fluorobenzyl halide under basic conditions to form the desired product. The reaction typically requires the use of a strong base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the overall yield and purity of the product.
Analyse Chemischer Reaktionen
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols.
For example, the carboxylic acid group in the compound can be converted to an ester or an amide through reaction with an alcohol or an amine, respectively. The fluorobenzyl group can undergo substitution reactions with nucleophiles to form new derivatives. The pyrrolo[2,3-c]pyridine core can also participate in various cycloaddition reactions to form more complex structures.
Wissenschaftliche Forschungsanwendungen
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules and materials. In biology, it may be used as a probe or a ligand for studying biological processes and interactions. In medicine, it has potential applications as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In industry, it can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application and target. In general, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the target and influence various cellular processes and pathways. For example, the compound may inhibit the activity of a specific enzyme involved in a disease pathway, leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
5-(methoxycarbonyl)-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can be compared with other similar compounds, such as pyridinedicarboxylic acids and their derivatives. These compounds share a similar pyridine core but differ in the nature and position of the substituents. For example, quinolinic acid, lutidinic acid, and isocinchomeronic acid are all pyridinedicarboxylic acids with different substitution patterns. The presence of the methoxycarbonyl and fluorobenzyl groups in this compound makes it unique and may confer specific chemical and biological properties that are not present in other similar compounds .
Eigenschaften
Molekularformel |
C17H13FN2O4 |
|---|---|
Molekulargewicht |
328.29 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-5-methoxycarbonylpyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13FN2O4/c1-24-17(23)14-6-12-13(16(21)22)9-20(15(12)7-19-14)8-10-2-4-11(18)5-3-10/h2-7,9H,8H2,1H3,(H,21,22) |
InChI-Schlüssel |
DMEMAMZZHYFQTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
![Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-](/img/structure/B12065670.png)






![Tert-butyl 2-methyl-4-[methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12065711.png)


